molecular formula C17H22N4O3 B2839496 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide CAS No. 2034437-42-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2839496
CAS No.: 2034437-42-6
M. Wt: 330.388
InChI Key: HQYYTFBRFLUZCK-HDJSIYSDSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoxazole ring, a pyrazine moiety, and a cyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Attachment of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions using appropriate pyrazine derivatives.

    Formation of the Cyclohexyl Group: The cyclohexyl group can be incorporated through hydrogenation or other suitable methods.

    Final Coupling: The final step involves coupling the isoxazole, pyrazine, and cyclohexyl groups through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the cyclohexyl group.

    Reduction: Reduction reactions can occur at the pyrazine moiety or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylisoxazol-4-yl)-N-(cyclohexyl)acetamide: Lacks the pyrazine moiety.

    2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazin-2-yl)acetamide: Lacks the cyclohexyl group.

    N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide: Lacks the isoxazole ring.

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-15(12(2)24-21-11)9-16(22)20-13-3-5-14(6-4-13)23-17-10-18-7-8-19-17/h7-8,10,13-14H,3-6,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYYTFBRFLUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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